(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide
Description
“(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide” is a synthetic coumarin-derived compound characterized by a chromene backbone substituted with a 2,5-difluorophenylimino group at position 2 and a 4-chlorophenyl carboxamide moiety at position 3. The Z-configuration of the imino group is critical for maintaining its planar structure, which influences electronic conjugation and intermolecular interactions. Its synthesis typically involves condensation reactions between activated coumarin precursors and substituted anilines, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(2,5-difluorophenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF2N2O2/c23-14-5-8-16(9-6-14)26-21(28)17-11-13-3-1-2-4-20(13)29-22(17)27-19-12-15(24)7-10-18(19)25/h1-12H,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYNQCULTHRVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=C(C=CC(=C3)F)F)O2)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2,5-difluoroaniline, under dehydrating conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and difluorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of “(2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide” lies in its substitution pattern. Below is a comparative analysis with structurally related coumarin derivatives:
Key Observations :
- Halogen Effects: The target compound’s 2,5-difluorophenylimino group enhances electron-withdrawing effects compared to mono-halogenated analogs (e.g., 5-chloro-2-fluoro or 4-fluoro substituents). This may increase lipophilicity and influence binding to hydrophobic enzyme pockets .
- Sulfamoyl derivatives (e.g., compound 12 in ) are often associated with enhanced solubility due to hydrogen-bonding capacity .
- Core Modifications: Unlike tetrahydrochromene derivatives () or 2-oxo coumarins (), the target’s imino group introduces conjugation that may stabilize the chromene ring and affect UV/Vis absorption properties .
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 406.4 g/mol . Its structure features a chromene core substituted with a chlorophenyl group and a difluorophenyl imino moiety, contributing to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide |
The biological activity of (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide primarily involves its interaction with specific molecular targets in the body. It has been shown to exhibit inhibitory effects on various enzymes and receptors:
- Inhibition of AKR1B10 : Research indicates that derivatives of chromene-3-carboxamide, including this compound, act as potent inhibitors of the enzyme AKR1B10, which is implicated in cancer progression. The most potent derivatives demonstrated an inhibition constant value as low as 2.7 nM and an IC50 value of 0.8 µM in cellular assays, indicating strong competitive inhibition .
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells .
Therapeutic Applications
The potential therapeutic applications of (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide include:
- Cancer Treatment : Given its inhibitory action on AKR1B10, this compound may serve as a lead for developing new anticancer drugs targeting metabolic pathways involved in tumor growth.
- Antioxidant Therapy : Its potential antioxidant properties could be further explored for protective effects against oxidative damage in various diseases.
- Neurological Disorders : The structural features of chromenes have been associated with neuroprotective effects; hence, this compound might be evaluated for its efficacy against neurodegenerative diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of chromene derivatives for their biological activities:
- A study conducted by researchers involved virtual screening to identify potent inhibitors of AKR1B10 from a library of chromene derivatives. The findings highlighted several candidates with promising inhibitory profiles, including (2Z)-N-(4-chlorophenyl)-2-[(2,5-difluorophenyl)imino]-2H-chromene-3-carboxamide .
- Another investigation assessed the reactivity and biological properties of related chromene compounds, suggesting that modifications to the chromene structure can significantly enhance their biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
